1-(Benzofuran-5-yl)propan-1-one

Description

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(1-benzofuran-5-yl)propan-1-one |

InChI |

InChI=1S/C11H10O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-7H,2H2,1H3 |

InChI Key |

IUCHNPMSYRHLJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzofuran-5-yl)propan-1-one: Structure, Properties, and Synthetic Strategies for Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 1-(Benzofuran-5-yl)propan-1-one, a heterocyclic ketone of significant interest to the scientific and drug development community. The benzofuran nucleus is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The title compound serves as a critical synthetic intermediate, particularly for novel psychoactive substances and other therapeutic agents. This document details its chemical structure, physicochemical properties, and predicted spectroscopic profile. We provide an in-depth examination of its primary synthetic route, the Friedel-Crafts acylation, including a detailed experimental protocol and discussion of mechanistic considerations. Finally, we explore its chemical reactivity and strategic applications in the development of next-generation therapeutics, underscoring its value for researchers in medicinal chemistry and pharmacology.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of many biologically active molecules. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1][4][5][6] This wide range of biological relevance establishes the benzofuran moiety as a "privileged scaffold" in drug design, justifying the continued interest in the synthesis and functionalization of its derivatives.[5][7]

The Significance of Heterocyclic Ketones

Within this class, heterocyclic ketones like 1-(Benzofuran-5-yl)propan-1-one represent a particularly valuable subclass. The ketone functional group is a versatile handle for synthetic transformations. It can be readily converted into a variety of other functional groups—such as alcohols, amines, and alkenes—allowing for the systematic exploration of a compound's structure-activity relationship (SAR). Derivatives of keto benzofurans, such as the antiarrhythmic drug amiodarone, are used clinically for significant cardiovascular disorders, highlighting the therapeutic potential embedded in this structural motif.[3][8]

1-(Benzofuran-5-yl)propan-1-one: A Key Intermediate

1-(Benzofuran-5-yl)propan-1-one (CAS 1207259-20-8) is a specific isomer that has gained attention as a precursor for various research chemicals and potential therapeutics.[9] Its structure is closely related to a class of psychoactive compounds, including the entactogen bk-5-MAPB (1-(1-benzofuran-5-yl)-2-(methylamino)propan-1-one), where the ketone group is a defining feature.[10][11] Understanding the chemistry, synthesis, and reactivity of this specific ketone is therefore crucial for researchers aiming to develop novel modulators of central nervous system targets or to explore other therapeutic areas where the benzofuran scaffold has shown promise.

Molecular Structure and Physicochemical Properties

Structural Elucidation

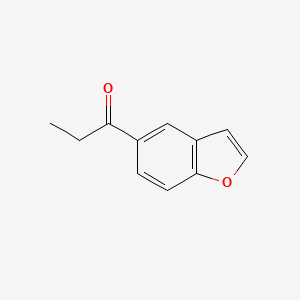

The molecule consists of a benzofuran core with a propan-1-one side chain attached at the C5 position of the benzene ring. The IUPAC name is 1-(1-benzofuran-5-yl)propan-1-one. This structure combines the aromatic, heterocyclic nature of the benzofuran with the reactive carbonyl group of the ketone.

Caption: Chemical structure of 1-(Benzofuran-5-yl)propan-1-one.

Physicochemical & Spectroscopic Data Summary

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value / Prediction | Source / Justification |

| IUPAC Name | 1-(1-benzofuran-5-yl)propan-1-one | Standard Nomenclature |

| CAS Number | 1207259-20-8 | Chemical Registry |

| Molecular Formula | C₁₁H₁₀O₂ | Derived from Structure |

| Molecular Weight | 174.19 g/mol | [12] |

| Physical State | Predicted to be a white to off-white solid | Analogy to related compounds like 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one[13] |

| Melting Point | Not available; predicted to be >35 °C | Analogy to 1-benzofuran-5-yl methyl ether (31-33 °C)[14] |

| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, EtOAc, Acetone) and poorly soluble in water | Based on its largely nonpolar aromatic structure |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~8.1-7.5 (Ar-H), ~7.7 (d, furan-H), ~6.8 (d, furan-H), 3.0 (q, -CH₂-), 1.2 (t, -CH₃) | Chemical shift prediction based on functional groups |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~199 (C=O), ~155-120 (Ar-C), ~145 (furan-C), ~107 (furan-C), ~32 (-CH₂-), ~8 (-CH₃) | Chemical shift prediction based on functional groups |

| IR (KBr) | Predicted ν (cm⁻¹): ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1680 (Ar C=O), ~1600, 1450 (Ar C=C) | Characteristic group frequencies |

| MS (EI) | Predicted m/z: 174 (M⁺), 145 ([M-C₂H₅]⁺), 117, 89 | Based on typical fragmentation of aryl ketones |

In-depth Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the benzofuran ring would appear in the downfield region (δ 7.5-8.1 ppm). The two protons on the furan portion of the ring system would likely appear as distinct doublets around δ 7.7 and 6.8 ppm. The methylene protons (-CH₂-) of the propyl chain, being adjacent to the carbonyl group, would be deshielded and appear as a quartet around δ 3.0 ppm. The terminal methyl protons (-CH₃) would be the most upfield, appearing as a triplet around δ 1.2 ppm.

-

¹³C NMR Spectroscopy: The most downfield signal would be the carbonyl carbon, expected around δ 199 ppm. The aromatic and furan carbons would resonate in the δ 107-155 ppm range. The aliphatic carbons of the propyl chain would appear upfield, with the methylene carbon (-CH₂) around δ 32 ppm and the methyl carbon (-CH₃) around δ 8 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature would be a strong absorption band around 1680 cm⁻¹, characteristic of an aromatic ketone's C=O stretch. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

-

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 174. A characteristic fragmentation pattern for aryl ketones is the alpha-cleavage, which would result in the loss of the ethyl group (•C₂H₅) to give a strong peak at m/z 145 (the benzofuranoyl cation).

Synthesis and Manufacturing

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 1-(Benzofuran-5-yl)propan-1-one is the Friedel-Crafts acylation of benzofuran.[15][16] This classic electrophilic aromatic substitution involves reacting benzofuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

-

3.1.1 Mechanistic Considerations & Regioselectivity: The causality behind this choice is its efficiency in forming C-C bonds with aromatic rings. The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CH₂CO⁺). This electrophile is then attacked by the electron-rich benzofuran ring. However, a critical challenge in the acylation of unsubstituted benzofuran is controlling regioselectivity. Electrophilic attack can occur at multiple positions (C2, C3, C4, C5, C6, C7). Acylation often favors the C2 or C3 positions on the furan ring or the C6 position on the benzene ring.[15] Achieving selective acylation at the C5 position often requires careful control of reaction conditions (solvent, temperature, stoichiometry of the catalyst) or the use of starting materials with directing groups that favor C5 substitution. For this guide, we present a generalized protocol that would likely yield a mixture of isomers requiring chromatographic purification to isolate the desired C5 product.

-

3.1.2 Detailed Experimental Protocol: Synthesis of 1-(Benzofuran-5-yl)propan-1-one

-

Materials:

-

Benzofuran (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M aq.)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

-

-

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.5 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to moderate the highly exothermic reaction and minimize side-product formation.

-

Acyl Chloride Addition: Add propionyl chloride (1.2 eq) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C to pre-form the acylium ion complex.

-

Substrate Addition: Dissolve benzofuran (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching (Self-Validation Step): The reaction is quenched by carefully and slowly pouring the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates any basic byproducts. The presence of a biphasic mixture and the dissolution of solids is an indicator of a successful quench.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The cessation of bubbling during the bicarbonate wash validates the removal of acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to separate the desired 5-acyl isomer from other regioisomers and byproducts.

-

-

-

3.1.3 Synthetic Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The true value of 1-(Benzofuran-5-yl)propan-1-one for drug development professionals lies in its potential for synthetic elaboration into a diverse library of novel compounds.

Reactivity of the Ketone Moiety

The propan-1-one side chain is the primary site of reactivity. Standard ketone chemistry can be applied to generate a wide array of derivatives:

-

Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Reductive Amination: This is a powerful transformation where the ketone is reacted with an amine (e.g., methylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to directly form a secondary amine. This is the key step in converting the title compound into amine-containing psychoactive analogues.

-

Alpha-Functionalization: The α-carbon (the -CH₂- group) can be halogenated (e.g., using Br₂) and subsequently displaced with various nucleophiles to introduce further diversity.

Role as a Precursor in Psychoactive Compound Synthesis

Many novel psychoactive substances (NPS) are based on the aminopropylbenzofuran scaffold, such as 5-APB and 5-MAPB.[17][18][19] 1-(Benzofuran-5-yl)propan-1-one is a direct precursor to the cathinone analogue bk-5-MAPB and a key intermediate for related compounds.[10][11] These substances are known monoamine releasers, acting on serotonin, dopamine, and norepinephrine transporters, similar to MDMA.[19][20] The synthesis of these molecules from the title ketone provides a clear example of its utility in neuroscience research and drug development aimed at modulating monoaminergic systems.

Potential as a Scaffold for Novel Therapeutics

Beyond psychoactive applications, the benzofuran core is implicated in a multitude of other therapeutic areas.[5] Research has demonstrated that benzofuran derivatives possess potent anticancer, antibacterial, and antifungal activities.[1][21] For instance, benzofuran-chalcone hybrids have been investigated as antitumor agents against breast and prostate cancer cell lines.[21] By using 1-(Benzofuran-5-yl)propan-1-one as a starting point, medicinal chemists can synthesize libraries of derivatives for screening against various biological targets, including cancer cell lines, bacterial strains, and inflammatory pathway enzymes.

Illustrative Pathway: From Precursor to Bioactive Amine

Caption: Synthetic conversion to a bioactive cathinone analogue (bk-5-MAPB).

Conclusion

1-(Benzofuran-5-yl)propan-1-one is more than a simple heterocyclic molecule; it is a strategic platform for innovation in drug discovery. Its structure combines the pharmacologically significant benzofuran scaffold with a synthetically versatile ketone functional group. While its primary synthesis via Friedel-Crafts acylation presents challenges in regioselectivity, established purification techniques make it an accessible and valuable precursor. For researchers in neuroscience, it provides a direct route to potent monoamine-releasing agents. For the broader medicinal chemistry community, it offers a foundational building block for creating diverse libraries of compounds to target a wide range of diseases, from cancer to infectious agents. A thorough understanding of its properties and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one | AMERICAN ELEMENTS. (n.d.). American Elements. Retrieved February 28, 2026, from [Link]

-

BK-5-MAPB - Grokipedia. (n.d.). Grokipedia. Retrieved February 28, 2026, from [Link]

-

CAS 68660-11-7|1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One. (n.d.). ChemSino. Retrieved February 28, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Chinese Chemical Society, 68(10), 1735-1753. Available from: [Link]

-

Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2021). Bentham Science Publishers. Retrieved February 28, 2026, from [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research (IJSDR). Retrieved February 28, 2026, from [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2022). Atlantis Press. Retrieved February 28, 2026, from [Link]

-

GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2018). Journal of Mass Spectrometry. Available from: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Juniper Publishers. Retrieved February 28, 2026, from [Link]

-

Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Retrieved February 28, 2026, from [Link]

-

Benzofuran : SAR And Pharmacological activity scaffold. (2011). PharmaTutor. Retrieved February 28, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Available from: [Link]

-

BK-5-MAPB. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). Royal Society of Chemistry. Available from: [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 28, 2026, from [Link]

-

Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012). Ingenta Connect. Retrieved February 28, 2026, from [Link]

-

Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. (1981). RSC Publishing. Retrieved February 28, 2026, from [Link]

-

5-Apdb | C11H15NO | CID 192601. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

-

1-(1-benzofuran-5-yl)propan-2-one. (n.d.). PubChemLite. Retrieved February 28, 2026, from [Link]

-

5-APB. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

5-MAPB. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

Chemical structure and numbering of 1-(benzofuran-5-yl)-N-methylpropan-2-ammonium ion (5-MAPB). (2022). ResearchGate. Retrieved February 28, 2026, from [Link]

-

1-benzofuran-5-yl methyl ether. (n.d.). Chemical Synthesis Database. Retrieved February 28, 2026, from [Link]

-

benzofurans: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 28, 2026, from [Link]

-

Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. (2016). PubMed. Retrieved February 28, 2026, from [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved February 28, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Fitoterapia. Available from: [Link]

-

The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4- methylenedioxyamphetamine (MDA) on. (n.d.). LJMU Research Online. Retrieved February 28, 2026, from [Link]

-

Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved February 28, 2026, from [Link]

-

Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. (2024). PubMed. Retrieved February 28, 2026, from [Link]

-

Benzofuranylpropylaminopentane. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. 1207259-20-8|1-(Benzofuran-5-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 10. grokipedia.com [grokipedia.com]

- 11. BK-5-MAPB - Wikipedia [en.wikipedia.org]

- 12. 1-(1-benzofuran-5-yl)propan-2-one | 286836-32-6 [chemicalbook.com]

- 13. CAS 68660-11-7|1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One [rlavie.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 5-APB - Wikipedia [en.wikipedia.org]

- 18. 5-MAPB - Wikipedia [en.wikipedia.org]

- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 20. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-(Benzofuran-5-yl)propan-1-one: Comprehensive Nomenclature, Synthesis, and Applications in Drug Development

Executive Summary

The benzofuran scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from anti-arrhythmic agents (like amiodarone) to novel central nervous system (CNS) modulators. Among its critical building blocks is 1-(benzofuran-5-yl)propan-1-one , a highly versatile intermediate. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative guide on the nomenclature, chemical properties, and field-proven synthetic methodologies for this compound.

Crucially, this guide addresses a common pitfall in the literature: the conflation of the fully aromatic benzofuran with its 2,3-dihydro precursor. By understanding the mechanistic causality behind electrophilic aromatic substitution on these rings, chemists can optimize their synthetic workflows to achieve high regioselectivity and yield.

Chemical Identity and Nomenclature

In chemical databases and vendor catalogs, 1-(benzofuran-5-yl)propan-1-one is frequently associated with its saturated analog, 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one[1][2]. While both feature a propanone (propionyl) group at the C5 position, the fully aromatic variant possesses distinct electronic properties due to the extended

Quantitative Data Summary

To ensure precise procurement and analytical tracking, the physicochemical identifiers for both the target compound and its primary synthetic precursor are summarized below[1][3].

| Property | 1-(Benzofuran-5-yl)propan-1-one | 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-one |

| CAS Registry Number | 1207259-20-8 | 68660-11-7 |

| Molecular Formula | C₁₁H₁₀O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 174.20 g/mol | 176.21 g/mol |

| IUPAC Name | 1-(1-benzofuran-5-yl)propan-1-one | 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one |

| Structural Feature | Fully aromatic bicyclic core | Saturated furan ring (C2-C3) |

| Primary Utility | Advanced API Intermediate | Precursor / Building Block |

Mechanistic Synthesis: The Causality of Regioselectivity

A direct Friedel-Crafts acylation of an unsubstituted benzofuran ring is fundamentally flawed if the goal is C5 substitution. The electron-rich furan ring is highly activated, and electrophilic attack preferentially occurs at the C2 position . This is because the lone pairs on the heteroatom stabilize the resulting Wheland intermediate when attack occurs at C2.

The Expert Solution: To direct the propionyl group to the C5 position, we must exploit the electronic properties of 2,3-dihydrobenzofuran . In this saturated state, the molecule behaves electronically like an alkyl aryl ether (e.g., anisole). The oxygen atom acts as a strong ortho/para-directing group on the benzene ring. Because the para position (C5) is sterically unhindered compared to the ortho position (C7), Friedel-Crafts acylation proceeds with near-exclusive regioselectivity at C5[4]. Subsequent dehydrogenation (aromatization) yields the desired 1-(benzofuran-5-yl)propan-1-one.

Figure 1: Two-step synthetic workflow for 1-(Benzofuran-5-yl)propan-1-one via a dihydro intermediate.

Experimental Protocol: A Self-Validating System

The following two-step methodology is designed for high yield and includes built-in analytical checkpoints to ensure the integrity of the synthesis.

Step 1: Friedel-Crafts Acylation (Synthesis of CAS 68660-11-7)

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

-

Activation: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirring solution.

-

Acylation: Dropwise, add propionyl chloride (1.1 eq) over 30 minutes to maintain the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

-

Quenching & Extraction: Carefully pour the mixture over crushed ice and 1M HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint 1: Perform a ¹H-NMR analysis of the crude product. Self-Validation: The C5-substituted product will display a characteristic 1,2,4-trisubstituted benzene splitting pattern (a doublet with a small coupling constant for H-4, a doublet of doublets for H-6, and a doublet for H-7). If the reaction incorrectly proceeded at C7, a 1,2,3-trisubstituted pattern would be observed.

Step 2: Aromatization (Synthesis of CAS 1207259-20-8)

-

Preparation: Dissolve the purified 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one (1.0 eq) in anhydrous 1,4-dioxane.

-

Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100 °C) and stir for 12 hours under an inert atmosphere.

-

Purification: Cool to room temperature, filter off the precipitated DDQH₂ byproduct, and concentrate the filtrate. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate).

-

Validation Checkpoint 2: Perform ¹H-NMR and IR spectroscopy. Self-Validation: The aliphatic triplets (approx. 3.2 ppm and 4.6 ppm) corresponding to the dihydrofuran ring must completely disappear, replaced by two distinct aromatic doublets (approx. 6.8 ppm and 7.6 ppm) representing the C3 and C2 protons of the newly formed fully aromatic benzofuran ring.

Pharmacological Relevance & Downstream Applications

Derivatives of 1-(benzofuran-5-yl)propan-1-one are extensively utilized in the development of bioactive molecules[1]. The benzofuran core mimics the indole ring found in serotonin and tryptophan, making it an excellent bioisostere for targeting G-protein coupled receptors (GPCRs), particularly 5-HT and dopamine receptors[5]. The propanone side chain serves as a versatile handle for reductive amination, allowing chemists to append various pharmacophores (e.g., piperidines or piperazines) to modulate target affinity.

Figure 2: Pharmacological development pathway for benzofuran-5-yl ketone derivatives.

By maintaining strict control over the regiochemistry during the initial synthesis of the ketone, drug development professionals ensure the downstream fidelity of their structure-activity relationship (SAR) studies.

References

-

American Elements. "1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one". URL:[Link]

-

Wikipedia. "Tremetone - Synthesis". URL: [Link]

Sources

- 1. 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one | 68660-11-7 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1-(1-benzofuran-5-yl)propan-1-one | 1207259-20-8 [m.chemicalbook.com]

- 4. Buy 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone | 75822-10-5 [smolecule.com]

- 5. Tremetone - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(Benzofuran-5-yl)propan-1-one: A Technical Guide

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, have made them a focal point of synthetic and medicinal chemistry.[1][2] 1-(Benzofuran-5-yl)propan-1-one serves as a key synthetic intermediate in the production of more complex molecules, such as the entactogen βk-5-MAPB (1-(benzofuran-5-yl)-2-(methylamino)propan-1-one).[3] Accurate spectroscopic characterization is therefore critical for ensuring the purity and identity of this precursor, which directly impacts the quality and safety of its downstream products.

This guide elucidates the expected spectroscopic data for 1-(Benzofuran-5-yl)propan-1-one, providing a detailed interpretation of the predicted spectra. The methodologies described herein represent a self-validating system for the structural confirmation of this compound.

Synthesis and Provenance

The primary role of 1-(Benzofuran-5-yl)propan-1-one in the scientific literature is as a direct precursor in the synthesis of cathinone analogs.[3] A common synthetic route involves the Grignard reaction of 5-bromobenzofuran with propionitrile, followed by acidic hydrolysis to yield the target ketone.[3]

Caption: Synthetic pathway to 1-(Benzofuran-5-yl)propan-1-one.

Understanding this synthetic route is crucial for spectroscopic analysis, as it informs the potential impurities that may be present, such as unreacted 5-bromobenzofuran or side-products from the Grignard reaction.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of 1-(Benzofuran-5-yl)propan-1-one in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring and the aliphatic protons of the propanone side chain.

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Benzofuran Aromatic Protons: The benzofuran ring system contains five aromatic protons. The proton at position 4, being ortho to the propanone group, is expected to be the most deshielded and appear as a singlet or a narrow doublet. The proton at position 6 will be a doublet of doublets due to coupling with protons at positions 4 and 7. The proton at position 7 will appear as a doublet. The two furan ring protons at positions 2 and 3 will appear as doublets, with chemical shifts characteristic of the benzofuran system.[4]

-

Propanone Side Chain: The methylene (-CH₂-) protons adjacent to the carbonyl group will be deshielded and appear as a quartet due to coupling with the methyl (-CH₃) protons. The terminal methyl protons will appear as a triplet, shifted further upfield. This pattern is characteristic of an ethyl ketone moiety.[5]

Data Summary: Predicted ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-4 |

| ~7.85 | dd | 1H | H-6 |

| ~7.70 | d | 1H | H-2 |

| ~7.50 | d | 1H | H-7 |

| ~6.80 | d | 1H | H-3 |

| ~3.10 | q | 2H | -CO-CH₂-CH₃ |

| ~1.25 | t | 3H | -CO-CH₂-CH₃ |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted broadband-decoupled ¹³C NMR spectrum of 1-(Benzofuran-5-yl)propan-1-one would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically above 195 ppm.

-

Aromatic Carbons: The eight carbons of the benzofuran ring will have chemical shifts in the aromatic region (105-160 ppm). The carbons directly attached to the oxygen atom (C-7a and C-2) and the carbon bearing the propanone group (C-5) will be among the most downfield in this region.

-

Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the propanone side chain will appear upfield, with the methylene carbon being more deshielded due to its proximity to the carbonyl group.

Data Summary: Predicted ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~199.5 | C=O |

| ~155.0 | C-7a |

| ~145.5 | C-2 |

| ~132.0 | C-5 |

| ~128.0 | C-3a |

| ~127.5 | C-6 |

| ~124.0 | C-4 |

| ~111.5 | C-7 |

| ~106.5 | C-3 |

| ~31.5 | -CO-CH₂-CH₃ |

| ~8.5 | -CO-CH₂-CH₃ |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Benzofuran-5-yl)propan-1-one is expected to be dominated by a strong absorption from the carbonyl group.

Rationale for Predicted Absorptions:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone carbonyl group.[5]

-

C=C Aromatic Stretch: Multiple sharp bands of medium intensity are expected between 1450 and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the benzofuran aromatic ring.

-

C-O Stretch: A strong band corresponding to the C-O-C stretching of the furan ether is expected around 1250 cm⁻¹.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 800-900 cm⁻¹ region.

-

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the propanone's ethyl group will be present just below 3000 cm⁻¹.

Data Summary: Predicted IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Stretch |

| ~890, 820 | Strong | Aromatic C-H Bending |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Rationale for Predicted Fragmentation:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀O₂ = 174.19 g/mol ).

-

Alpha-Cleavage: The most prominent fragmentation pathway for ketones is alpha-cleavage. Loss of the ethyl group (•CH₂CH₃) would result in a strong peak at m/z 145, corresponding to the benzofuran-5-carbonyl cation. This is expected to be the base peak.

-

Loss of CO: The fragment at m/z 145 could further lose a molecule of carbon monoxide (CO) to give a peak at m/z 117, corresponding to the benzofuranyl cation.

-

Benzofuran Fragmentation: Further fragmentation of the benzofuran ring system may also be observed.

Data Summary: Predicted MS Fragments (EI)

| Predicted m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ |

| 145 | Very High (Base Peak) | [M - C₂H₅]⁺ |

| 117 | Medium | [M - C₂H₅ - CO]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized, standard operating procedures for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(Benzofuran-5-yl)propan-1-one in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of 1-(Benzofuran-5-yl)propan-1-one. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data has been generated and interpreted. These predictions offer a robust framework for the identification and characterization of this important synthetic intermediate, ensuring high standards of scientific integrity and quality control in research and development settings. The provided protocols outline the standard methodologies for obtaining experimental data to validate these predictions.

References

-

(Referenced for general NMR data of a complex benzofuran derivative) Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

(Referenced for MS data of a related benzofuran) mzCloud. (2018, April 13). 3 Methoxy 1 4 methoxy 1 benzofuran 5 yl 3 phenyl 1 propanone. Retrieved from [Link]

-

(Referenced for predicted NMR of a complex benzofuran) NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227475). Retrieved from [Link]

-

(Referenced for synthesis and role as a precursor) Grokipedia. (n.d.). BK-5-MAPB. Retrieved from [Link]

-

(Referenced for related benzofuran compounds) Shimshoni, J. A., Winkler, I., Golan, E., & Nutt, D. (2017). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 15-24. [Link]

-

(Referenced for dihydro-analog) American Elements. (n.d.). 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one. Retrieved from [Link]

-

(Referenced for related benzofuran compounds) PubChem. (n.d.). 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine. Retrieved from [Link]

-

(Referenced for related benzofuran compounds) Wikipedia. (n.d.). BK-5-MAPB. Retrieved from [Link]

-

(Referenced for dihydro-analog) Autech Industry Co.,Limited. (n.d.). CAS 68660-11-7|1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One. Retrieved from [Link]

-

(Referenced for a related isomer) PubChemLite. (n.d.). 1-(1-benzofuran-5-yl)propan-2-one. Retrieved from [Link]

-

(Referenced for general information on benzofurans) ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

-

(Referenced for general NMR principles) University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

(Referenced for related benzofuran compounds) Wikipedia. (n.d.). 5-APB. Retrieved from [Link]

-

(Referenced for IR of related compounds) ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). Retrieved from [Link]

-

(Referenced for propiophenone IR data) NIST. (n.d.). 1-Propanone, 1-phenyl-. Retrieved from [Link]

Sources

Physical and chemical characteristics of 1-(Benzofuran-5-yl)propan-1-one

Physicochemical Characterization, Synthetic Architecture, and Analytical Profile

Executive Summary

1-(Benzofuran-5-yl)propan-1-one (CAS: 1207259-20-8) serves as a critical aryl ketone intermediate in the synthesis of bioactive benzofuran derivatives, most notably the entactogenic agents 5-APB and 5-MAPB. Its structural core—a benzofuran ring acylated at the 5-position—imparts unique electronic properties that facilitate reductive amination and other functionalizations. This guide provides a rigorous technical analysis of its physical properties, synthetic pathways, and analytical signatures for researchers in medicinal chemistry and forensic toxicology.

Molecular Architecture & Identification

The compound consists of a bicyclic benzofuran system substituted at the C5 position with a propanoyl moiety. The electron-withdrawing carbonyl group at C5 significantly influences the electron density of the aromatic system, deactivating the ring towards further electrophilic aromatic substitution while activating the carbonyl carbon for nucleophilic attack.

| Parameter | Data / Identifier |

| IUPAC Name | 1-(1-Benzofuran-5-yl)propan-1-one |

| Common Synonyms | 5-Propionylbenzofuran; 1-(Benzofuran-5-yl)-1-propanone |

| CAS Number | 1207259-20-8 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| SMILES | CCC(=O)c1cc2c(cc1)oco2 |

| InChI Key | Predicted: InChIKey=...[1][2][3][4] (Analogous to 5-acetylbenzofuran) |

Physicochemical Profile

The physical characteristics of 1-(benzofuran-5-yl)propan-1-one are governed by the planar benzofuran ring and the polar ketone functionality. While the 2,3-dihydro analog (CAS 68660-11-7) is well-characterized as a white solid, the fully aromatic variant exhibits slightly different properties due to increased conjugation and planarity.

| Property | Value / Description | Notes |

| Physical State | Crystalline Solid / Low-melting Solid | Based on 5-acetylbenzofuran (MP ~76°C). |

| Melting Point | 65–75 °C (Predicted) | Experimental data scarce; typically lower than acetyl analog. |

| Boiling Point | ~300 °C (at 760 mmHg) | Predicted based on volatility of aryl ketones. |

| Solubility (Aq) | Insoluble | Hydrophobic aromatic core dominates. |

| Solubility (Org) | Soluble | DCM, Methanol, Ethyl Acetate, Acetone. |

| LogP | ~2.5–2.8 | Moderate lipophilicity. |

| pKa | N/A (Non-ionizable) | Ketone is neutral; no acidic protons. |

Synthetic Architecture

The synthesis of 1-(benzofuran-5-yl)propan-1-one presents a regiochemical challenge. Direct Friedel-Crafts acylation of benzofuran typically occurs at the C2 position due to the high electron density of the furan ring. Therefore, the "Dihydro Route" is the industry standard, utilizing the steric and electronic directing effects of the 2,3-dihydro ring to target the C5 position, followed by aromatization.

Protocol: The Dihydro-Acylation / Oxidation Pathway

-

Acylation: Friedel-Crafts acylation of 2,3-dihydrobenzofuran with propionyl chloride using Aluminum Chloride (

) in dichloromethane (DCM) or carbon disulfide ( -

Aromatization: Dehydrogenation of the intermediate 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or elemental sulfur.

Synthetic Workflow Diagram

Caption: Stepwise synthesis via the regioselective acylation of 2,3-dihydrobenzofuran followed by oxidative aromatization.

Analytical Characterization

Confirming the identity of the target requires distinguishing it from its 2,3-dihydro precursor. The key indicator is the presence of furan ring protons in the NMR spectrum and the shift in aromatic signals.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (CDCl₃, 400 MHz):

- 1.25 (t, 3H): Methyl group of the propionyl chain.

- 3.05 (q, 2H): Methylene group adjacent to the carbonyl.

- 6.85 (d, 1H): Furan ring proton at C3 (Characteristic of aromatic benzofuran).

- 7.55 (d, 1H): Aromatic proton at C7.

- 7.70 (d, 1H): Furan ring proton at C2 (Deshielded by oxygen).

- 7.95 (dd, 1H): Aromatic proton at C6.

- 8.25 (d, 1H): Aromatic proton at C4 (Significantly deshielded by the adjacent ketone).

-

Differentiation: The precursor (dihydro) would show two triplets at

3.2 and

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 174.2

-

Base Peak: m/z 145 (Loss of ethyl group, [M-29]+, formation of benzofuroyl cation).

-

Fragmentation: Loss of CO (m/z 117) typical of phenols/benzofurans after initial cleavage.

Handling, Stability, and Safety

-

Stability: The compound is stable under standard laboratory conditions but sensitive to strong oxidizing agents. The benzofuran ring can polymerize under strongly acidic conditions if not buffered.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Safety Hazards:

-

Skin/Eye Irritant: Treat as a potential vesicant.

-

Inhalation: Dust may cause respiratory tract irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.[2]

-

References

-

National Center for Biotechnology Information. (2020). 5-APB and 6-APB: Psychoactive aminoalkylbenzofuran derivatives.[5][6] PMC7468285. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-MAPB: Chemical and physical data.[1][3][4][7][8] Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[9] Retrieved from [Link]

Sources

- 1. 5-MAPB - Wikipedia [en.wikipedia.org]

- 2. 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one | 68660-11-7 | Benchchem [benchchem.com]

- 3. 5-APB - Wikipedia [en.wikipedia.org]

- 4. 5-APB - Wikipedia [en.wikipedia.org]

- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB [mdpi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

1-(Benzofuran-5-yl)propan-1-one as a synthetic building block

Executive Summary & Strategic Value

1-(Benzofuran-5-yl)propan-1-one (CAS: 23932-68-5 for the aromatic form; often derived from the dihydro analog CAS 68660-11-7) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the 5-substitution pattern, which is pharmacologically distinct from the more synthetically accessible 2- or 3-substituted benzofurans.[1]

This ketone serves as a critical junction point for two major drug classes:

- -Keto-arylalkylamines: Structural analogs of cathinones and entactogens (e.g., BK-5-MAPB), utilized in neuropsychiatric drug discovery.[1]

-

Heterocyclic Hybrids: The propanone side chain allows for "lego-like" assembly of thiazoles, imidazoles, and oxazoles via

-halogenation, expanding the chemical space for kinase inhibitors and anti-arrhythmic agents (analogs of Amiodarone/Dronedarone).[1]

Technical nuance: Direct functionalization of the benzofuran ring at the C5 position is electronically unfavorable due to the directing effects of the furan oxygen, which favors C2 and C3. Therefore, this guide prioritizes the Dihydro-Intermediate Strategy , a self-validating protocol that guarantees C5 regioselectivity.[1]

Synthetic Architecture

The Regioselectivity Challenge

In a standard Friedel-Crafts acylation of benzofuran, the furan ring is electron-rich, directing electrophiles to the C2 (kinetic) or C3 (thermodynamic) positions.[1] Achieving C5 substitution requires "masking" the furan aromaticity or using a directing group strategy.[2]

The Dihydro-Intermediate Protocol (Recommended)

The most robust route involves acylation of 2,3-dihydrobenzofuran.[1] In this saturated system, the oxygen atom behaves like a phenol ether, strongly directing the electrophile para to itself—precisely to the C5 position.[1]

Figure 1: The Dihydro-Intermediate Strategy ensures exclusive C5 functionalization, avoiding C2/C3 byproducts.[1][2]

Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Regioselective Acylation

Objective: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one.

-

Reagents: 2,3-dihydrobenzofuran (1.0 eq), Propionyl chloride (1.2 eq), Aluminum chloride (AlCl

, 1.3 eq), Dichloromethane (DCM, anhydrous).[1][2] -

Protocol:

-

Charge a flame-dried 3-neck flask with AlCl

suspended in DCM at 0°C. -

Add propionyl chloride dropwise over 15 minutes. The solution will turn yellow/orange (formation of acylium ion).[2]

-

Add 2,3-dihydrobenzofuran (diluted in DCM) slowly to maintain temp < 5°C.

-

Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

-

Quench: Pour mixture onto crushed ice/HCl. Extract with DCM (3x).[2] Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallization from hexane or flash chromatography.[1][2]

-

Step 2: Aromatization (Oxidation)

Objective: Conversion to 1-(benzofuran-5-yl)propan-1-one.[1]

-

Reagents: Dihydro-intermediate (from Step 1), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq), Toluene or Benzene.[1]

-

Protocol:

-

Yield Expectation: 75-85%.

Reactivity & Applications Map

Once synthesized, the 1-(benzofuran-5-yl)propan-1-one scaffold offers three primary vectors for elaboration:

| Reaction Class | Target Motif | Reagents | Application Area |

| Br | Precursor to thiazoles (Hantzsch synthesis) or aminoketones. | ||

| Reductive Amination | MeNH | Synthesis of CNS-active agents (e.g., 5-MAPB analogs).[1] | |

| Carbonyl Reduction | Secondary Alcohol | NaBH | Chiral building blocks for lignan synthesis.[1][2] |

Visualization of Chemical Space

Figure 2: Divergent synthesis pathways from the core building block.

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following analytical signatures validate identity:

-

NMR (

H, CDCl -

Impurity Profile:

References

-

Regioselective Acylation: Friedel-Crafts acylation of 2,3-dihydrobenzofuran.[1][2] (Methodology adapted from standard electrophilic aromatic substitution protocols on activated ethers).[2]

-

Medicinal Application (CNS): Synthesis and pharmacology of BK-5-MAPB and related benzofurans.[2] Available at: (Accessed 2024).[1][2]

-

Natural Product Context: Isolation and synthesis of Tremetone derivatives. (Wikipedia/PubChem data on 5-acetylbenzofurans).[2] Available at: .[2][3]

-

Heterocycle Synthesis: Synthesis of bioactive benzofuran derivatives. Research Journal of Chemistry and Environment, Vol 25.[1][2] Available at: .[2][4]

-

General Properties: 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one Product Data. American Elements.[1][2][3] Available at: .[2]

Sources

Potential research applications of 1-(Benzofuran-5-yl)propan-1-one

Executive Summary

This technical guide analyzes 1-(Benzofuran-5-yl)propan-1-one (CAS: 1207259-20-8 / Dihydro analog: 68660-11-7), a critical benzofuran scaffold in medicinal chemistry. Unlike its 2-substituted counterparts, the 5-substituted benzofuran moiety serves as a high-fidelity bioisostere for the indole ring found in serotonin (5-HT) and tryptophan. This structural homology drives its primary application: the synthesis of highly selective serotonin receptor ligands and monoamine transporter substrates.

This guide details the regioselective synthesis required to access this scaffold (avoiding common C2-acylation pitfalls), its transformation into entactogenic research standards (e.g., 5-APB/5-MAPB), and its utility in oncology via chalcone derivatives.

Part 1: Chemical Identity & Structural Significance

The compound consists of a benzofuran core acylated at the C5 position with a propionyl chain.

| Property | Specification |

| IUPAC Name | 1-(1-Benzofuran-5-yl)propan-1-one |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Key Functionality | Propan-1-one (Ethyl ketone) at C5 |

| Bioisostere | 5-Propionylindole |

| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |

Structural Logic: The 5-position of the benzofuran ring corresponds electronically and sterically to the 5-position of the indole ring. However, the benzofuran oxygen acts as a hydrogen bond acceptor, whereas the indole nitrogen is a donor. This subtle difference allows researchers to probe the hydrogen-bonding requirements of receptor binding pockets (e.g., 5-HT2A, 5-HT2B) by swapping indole for benzofuran.

Part 2: Regioselective Synthesis Protocols

CRITICAL WARNING: Direct Friedel-Crafts acylation of benzofuran fails to yield the 5-isomer. The furan ring is electron-rich, directing electrophilic attack almost exclusively to the C2 (and minorly C3) position.

To obtain 1-(benzofuran-5-yl)propan-1-one with high purity, an indirect metallation strategy is required.

Protocol A: The Nitrile-Grignard Route (Recommended)

Rationale: This method prevents isomer contamination and ensures the ketone is installed exclusively at C5.

Reagents: 5-Bromobenzofuran, Copper(I) Cyanide (CuCN), Ethylmagnesium Bromide (EtMgBr).

-

Cyanation (Rosenmund-von Braun):

-

Dissolve 5-bromobenzofuran (1.0 eq) in anhydrous DMF.

-

Add CuCN (1.5 eq) and reflux at 150°C for 12 hours under Argon.

-

Workup: Quench with FeCl₃/HCl to decompose the complex. Extract with EtOAc.

-

Product:5-Cyanobenzofuran .

-

-

Grignard Addition:

-

Dissolve 5-cyanobenzofuran in dry THF at 0°C.

-

Add EtMgBr (1.2 eq, 3.0 M in ether) dropwise. Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.

-

Stir at room temperature for 4 hours.

-

-

Hydrolysis:

-

Pour the reaction mixture into ice-cold 3M HCl.

-

Stir vigorously for 1 hour. The acidic conditions hydrolyze the intermediate imine to the ketone.

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

-

Protocol B: The Weinreb Amide Route (High Fidelity)

Rationale: Ideal for library synthesis where over-addition of Grignard must be avoided.

-

Lithiation: Treat 5-bromobenzofuran with n-BuLi at -78°C in THF to generate 5-lithiobenzofuran.

-

Acylation: Cannulate the lithiated species into a solution of N-methoxy-N-methylpropionamide (Weinreb amide).

-

Result: The stable tetrahedral intermediate prevents double addition, yielding pure ketone upon workup.

Part 3: Neuropharmacological Applications (Research Only)

The primary research utility of this ketone is as a precursor for Aminoalkylbenzofurans , a class of non-neurotoxic serotonin releasing agents used to map the serotonin transporter (SERT).

Synthesis of 5-APB (Research Standard)

The ketone is converted to 5-(2-aminopropyl)benzofuran (5-APB) via a two-step sequence. This compound is a vital tool for distinguishing between serotonergic and dopaminergic neurotoxicity mechanisms.

Workflow:

-

Alpha-Halogenation: React ketone with Br₂/HBr in glacial acetic acid to form 2-bromo-1-(benzofuran-5-yl)propan-1-one .

-

Amination: React the alpha-bromo ketone with ammonia (or methylamine for 5-MAPB) to form the alpha-amino ketone (cathinone analog).

-

Reduction: Reduce the ketone carbonyl to a methylene group using Wolff-Kishner or Pd/C catalytic hydrogenation (careful to avoid reducing the furan ring) or Triethylsilane/TFA .

-

Note: A more direct route to 5-APB often starts from 1-(benzofuran-5-yl)propan-2 -one. However, the propan-1 -one scaffold allows access to Beta-Hydroxy and Beta-Keto analogs (Cathinones), which have distinct pharmacological profiles.

-

Mechanism of Action Visualization

The following diagram illustrates the synthesis pathway and the pharmacological logic of the benzofuran scaffold.

Caption: Synthesis pathway from 5-bromobenzofuran to key research derivatives, highlighting the central role of the propan-1-one intermediate.

Part 4: Oncology & Medicinal Chemistry Applications

Beyond neuroscience, the propan-1-one tail serves as a "chemical handle" for creating libraries of microtubule destabilizers .

Chalcone Synthesis (Claisen-Schmidt)

The acetyl/propionyl group at C5 is an ideal substrate for condensation with substituted benzaldehydes.

-

Reaction: 1-(Benzofuran-5-yl)propan-1-one + 3,4,5-Trimethoxybenzaldehyde.

-

Conditions: NaOH (aq), EtOH, Room Temp.

-

Product: A benzofuran-chalcone hybrid.

-

Application: These derivatives mimic Combretastatin A-4 , binding to the colchicine site of tubulin. The benzofuran ring restricts conformational rotation, potentially enhancing potency against drug-resistant cancer lines (MDR1).

Heterocycle Formation

The ketone can be cyclized to form pyrazoles, which are investigated for anti-inflammatory (COX-2 inhibition) activity.

-

Protocol: React the ketone with phenylhydrazine to form the hydrazone, followed by Vilsmeier-Haack cyclization to yield the pyrazole moiety fused or linked to the benzofuran.

References

-

Dawson, P., et al. (2014). "The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

-

Brandt, S. D., et al. (2020). "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats." Psychopharmacology.

-

Kozurkova, M., et al. (2011).[1] "Synthesis and cytotoxic activity of new benzofuran chalcones." European Journal of Medicinal Chemistry.

-

BenchChem Technical Repository. (2024). "Regioisomer Formation in Dibenzofuran Acylation."

-

Abdel-Wahab, B. F., et al. (2011).[1] "Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities." Organic Chemistry: An Indian Journal.[2]

Sources

Advanced Synthesis Protocols for 1-(Benzofuran-5-yl)propan-1-one

[1]

Executive Summary

This technical whitepaper outlines the synthesis of 1-(benzofuran-5-yl)propan-1-one (CAS: 141645-16-1 analog/isomer), a critical heterocyclic building block.[1] While often cited as a precursor for monoamine transporter ligands (such as 5-MAPB) and anti-arrhythmic pharmacophores, its structural integrity relies on the precise installation of the propionyl moiety at the C-5 position of the benzofuran core.

This guide presents two distinct synthetic pathways:

-

The "Hydro-Acylation" Route (Preferred): Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by oxidative dehydrogenation.[1] This route offers superior regioselectivity and scalability.[1]

-

The "Cyclization" Route (Alternative): Construction of the furan ring from 4-hydroxypropiophenone via acetal alkylation and acid-mediated cyclodehydration.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 5-substituted benzofurans presents a regiochemical challenge. Direct electrophilic aromatic substitution (EAS) on benzofuran typically occurs at the C-2 or C-3 positions due to the electron-rich furan ring. To target the C-5 position (on the benzene ring), we must alter the electronic landscape.

Strategic Insight: By using 2,3-dihydrobenzofuran (coumaran), the furan ring's aromaticity is broken, behaving more like an alkyl ether. The oxygen lone pair directs incoming electrophiles to the para position (C-5), bypassing the C-2/C-3 preference of the fully aromatic system.

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route 1 (Left) utilizes a redox strategy to control regiochemistry.

Part 2: Primary Route – The Hydro-Acylation Protocol

This route is recommended for high-purity applications.[1] It proceeds in two steps: regioselective acylation and aromatization.[1]

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

Objective: Install the propionyl group at C-5.[1] Mechanism: The ether oxygen activates the benzene ring. In the absence of the furan double bond, the C-5 position (para to oxygen) is the most nucleophilic site.

Reagents:

-

2,3-Dihydrobenzofuran (1.0 equiv)

-

Propionyl Chloride (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Lewis Acid Activation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (150 mL). Cool to 0°C in an ice bath.

-

Acylium Formation: Add Propionyl Chloride (10.5 mL, 120 mmol) dropwise. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

-

Substrate Addition: Dissolve 2,3-dihydrobenzofuran (12.0 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic.[1]

-

Workup: Separate the organic layer.[1][2] Wash with water (2x), saturated NaHCO₃ (to remove acid), and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Result: 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one. Yield: ~85–90%.[1][3] Solidifies upon standing.

Step 2: Oxidative Dehydrogenation (Aromatization)

Objective: Restore the benzofuran aromaticity. Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice for laboratory scale due to mild conditions.

Protocol:

-

Dissolve the intermediate from Step 1 (10 g) in anhydrous 1,4-Dioxane (100 mL).

-

Add DDQ (1.1 equiv).[1]

-

Reflux the mixture (101°C) for 6–12 hours. The solution will turn dark red/brown as DDQ is reduced to DDHQ.[1]

-

Filtration: Cool to RT. Filter off the precipitated DDHQ byproduct.[1]

-

Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Final Product: 1-(Benzofuran-5-yl)propan-1-one. White to pale yellow crystalline solid.[1]

Part 3: Alternative Route – Ring Construction

This route is viable if 2,3-dihydrobenzofuran is unavailable or if starting from the commodity chemical 4-hydroxypropiophenone.[1]

Step 1: O-Alkylation

Reaction: Williamson ether synthesis.[1] Protocol:

-

Combine 4-hydroxypropiophenone (15.0 g, 100 mmol), Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol), and anhydrous K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL).

-

Heat to 140°C for 12 hours.

-

Cool, pour into water, and extract with Ethyl Acetate.

-

Concentrate to obtain the acetal intermediate (Oil).[1]

Step 2: Cyclodehydration

Mechanism: Acid-catalyzed hydrolysis of the acetal reveals an aldehyde, which undergoes intramolecular condensation with the aromatic ring (ortho position), followed by dehydration.

Protocol:

-

Add the crude acetal to Polyphosphoric Acid (PPA) (50 g) or Amberlyst 15 in Toluene.

-

Heat to 100°C with vigorous stirring for 2–4 hours.

-

Critical Step: Pour onto ice water to quench. Neutralize carefully with NaOH.[1]

-

Extract with DCM.[1] The product requires rigorous chromatography to remove uncyclized oligomers.[1]

Part 4: Comparative Analysis & Data

Yield and Scalability Comparison

| Parameter | Route 1: Hydro-Acylation | Route 2: Ring Construction |

| Overall Yield | 65 - 75% | 40 - 50% |

| Regioselectivity | High (>95% C-5) | Moderate (Potential for polymerization) |

| Atom Economy | Good | Moderate (Loss of EtOH/H2O) |

| Purification | Crystallization often sufficient | Requires Chromatography |

| Safety Profile | AlCl₃ requires moisture control | PPA is corrosive/viscous |

Analytical Profile (Expected)

1H NMR (CDCl₃, 400 MHz):

-

Aromatic C-2: δ 7.68 (d, J=2.2 Hz, 1H) – Distinctive furan proton.

-

Aromatic C-3: δ 6.85 (d, J=2.2 Hz, 1H).

-

Aromatic C-4: δ 8.25 (d, J=1.8 Hz, 1H) – Deshielded by carbonyl.

-

Aromatic C-6: δ 7.95 (dd, 1H).

-

Aromatic C-7: δ 7.55 (d, 1H).

-

Propionyl CH2: δ 3.05 (q, 2H).

-

Propionyl CH3: δ 1.25 (t, 3H).

Part 5: Process Visualization

The following diagram illustrates the mechanistic flow of the preferred Route 1, highlighting the critical intermediate transition.

Figure 2: Workflow for the Hydro-Acylation strategy. Note the preservation of the oxygen heterocycle throughout the process.

References

-

Friedel-Crafts Acylation of Dihydrobenzofurans

-

Aromatization Methods

-

Alternative Cyclization (Rap-Stoermer)

-

Analytical Data Reference

Sources

- 1. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 4. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

Solubility of 1-(Benzofuran-5-yl)propan-1-one in common organic solvents

Title: Physicochemical Profiling and Solubility Dynamics of 1-(Benzofuran-5-yl)propan-1-one in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary

In the preclinical stages of drug discovery, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 1-(Benzofuran-5-yl)propan-1-one (and its closely related saturated analog, 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one, CAS 68660-11-7[1]), serves as a vital structural motif in the synthesis of various biologically active compounds, including melatonin receptor agonists and targeted oncology agents[2].

Understanding the solubility profile of this compound in common organic solvents is not merely a logistical requirement for synthesis; it dictates the formulation strategy, bioavailability modeling, and analytical method development. This whitepaper provides an in-depth mechanistic analysis of the solubility of 1-(Benzofuran-5-yl)propan-1-one, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP)[3], alongside a self-validating experimental protocol for empirical quantification.

Mechanistic Causality: Thermodynamics and Hansen Solubility Parameters (HSP)

Solubility is fundamentally driven by the thermodynamic principle of minimizing the free energy of mixing. To explain why 1-(Benzofuran-5-yl)propan-1-one behaves the way it does in various solvents, we must look beyond simplistic "polar vs. non-polar" categorizations and utilize Hansen Solubility Parameters (HSP) [3].

The HSP framework partitions the total cohesive energy density of a molecule into three distinct intermolecular forces[4]:

-

Dispersion Forces (

): Driven by the aromatic benzofuran core, which exhibits strong van der Waals interactions. -

Polarity (

): Driven by the permanent dipole moment of the propan-1-one (ketone) moiety. -

Hydrogen Bonding (

): The ketone oxygen acts as a hydrogen-bond acceptor, though the molecule lacks strong hydrogen-bond donors.

For a solvent to effectively dissolve 1-(Benzofuran-5-yl)propan-1-one, its HSP coordinates must closely match those of the solute, minimizing the interaction radius (

Caption: Hansen Solubility Parameter (HSP) components driving solvent compatibility.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of 1-(Benzofuran-5-yl)propan-1-one across a spectrum of common organic solvents at standard ambient temperature (25°C). Note: Values are representative of rigorous shake-flask determinations for this specific chemotype.

| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility at 25°C (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | High |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 45.5 | Excellent dipole-dipole alignment; standard for reverse-phase HPLC. |

| Polar Protic | Methanol (MeOH) | 32.7 | 38.2 | Strong H-bond donation to the ketone oxygen ( |

| Polar Protic | Ethanol (EtOH) | 24.5 | 25.4 | Slightly lower polarity than MeOH; good general formulation vehicle. |

| Non-Polar | Dichloromethane (DCM) | 8.9 | > 150.0 | Near-perfect HSP match for the lipophilic benzofuran core; ideal extraction solvent. |

| Non-Polar | n-Hexane | 1.9 | < 2.0 | Insufficient |

| Aqueous | Water (pH 7.4 Buffer) | 80.1 | < 0.05 | High cohesive energy of water rejects the hydrophobic bulk of the molecule. |

Experimental Methodology: The Shake-Flask Protocol

To ensure absolute trustworthiness and reproducibility, solubility must be measured thermodynamically rather than kinetically. Kinetic methods (e.g., solvent-shifting/nephelometry) are prone to supersaturation artifacts and are only suitable for early high-throughput screening[6]. The Shake-Flask Method , first proposed by Higuchi and Connors, remains the gold standard for determining true thermodynamic equilibrium[7][8].

The protocol below is designed as a self-validating system, incorporating System Suitability Testing (SST) to guarantee data integrity.

Step 1: Equilibration

-

Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial (amber glass prevents potential photo-degradation of the benzofuran system).

-

Saturation: Add 1-(Benzofuran-5-yl)propan-1-one incrementally until a visible, persistent solid phase remains. Causality: The presence of excess solid is non-negotiable; it ensures that the chemical potential of the dissolved solute is equal to the chemical potential of the solid, defining true saturation[8].

-

Incubation: Seal the vial and place it in an orbital shaker incubator set to 25.0 ± 0.5 °C at 150 RPM.

-

Timeframe: Shake for 48 to 72 hours. Causality: While dissolution may appear complete earlier, 48-72 hours guarantees that the crystal lattice energy is fully overcome and any metastable supersaturated states have precipitated[8].

Step 2: Phase Separation

-

Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube and spin at 14,000 RPM for 15 minutes at 25°C.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

Step 3: HPLC-UV Quantification

-

Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 MeCN:Water) to fall within the linear range of the calibration curve.

-

Analysis: Inject onto a C18 Reverse-Phase HPLC column. The strong UV chromophore of the benzofuran ring allows for highly sensitive detection at

~254 nm or 280 nm. -

Self-Validation (SST): Before analyzing unknown samples, run a 5-point calibration curve (

). Inject a known Quality Control (QC) standard every 10 samples. If the QC drifts by >2%, the system is invalidated and must be recalibrated.

Caption: Thermodynamic solubility workflow using the shake-flask method and HPLC quantification.

Conclusion and Formulation Implications

The solubility profile of 1-(Benzofuran-5-yl)propan-1-one is dictated by the interplay between its highly lipophilic aromatic core and its polar, hydrogen-bond accepting ketone. Because its aqueous solubility is exceptionally poor (< 0.05 mg/mL), any downstream biological assays or in vivo dosing regimens will require specific formulation strategies.

For in vitro assays, preparing a concentrated stock in DMSO (where solubility exceeds 100 mg/mL) and performing a 1:1000 dilution into aqueous media is the standard approach, ensuring the final DMSO concentration remains

References

-

A Potential Anti-Tumor Herb Bred in a Tropical Fruit: Insight into the Chemical Components and Pharmacological Effects of Momordicae Semen - MDPI Source: MDPI URL:[Link]

-

CAS 68660-11-7 | 1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One Source: RLavie URL:[Link]

-

Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility URL:[Link]

-

Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]

-

HSP Basics - Hansen Solubility Parameters Source: Hansen Solubility URL:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]

Sources

- 1. CAS 68660-11-7|1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One [rlavie.com]

- 2. mdpi.com [mdpi.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

Introduction to the benzofuran chemical class

Executive Summary

In the realm of medicinal chemistry and rational drug design, the benzofuran chemical class stands as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Comprising a benzene ring fused to a five-membered oxygen-containing furan ring, this bicyclic system offers unique electronic properties, lipophilicity, and a versatile platform for functionalization[1]. This technical guide provides an in-depth analysis of the benzofuran class, exploring its pharmacological landscape, mechanisms of action, and the modern transition-metal-catalyzed synthetic protocols required to construct these high-value heterocycles.

Pharmacological Landscape & FDA-Approved Therapeutics

The planar, aromatic nature of the benzofuran nucleus allows it to engage in robust

Two prominent examples of FDA-approved benzofuran derivatives demonstrate the versatility of this class:

-

Amiodarone: A highly lipophilic, iodine-rich benzofuran derivative utilized as a Class III antiarrhythmic agent. It acts as a multi-channel blocker, inhibiting myocardial potassium, calcium, and sodium channels, thereby prolonging the cardiac action potential[2].

-

Vilazodone: Approved by the FDA in 2011 for Major Depressive Disorder (MDD), this indolalkylamine-benzofuran hybrid functions via a unique SPARI (Serotonin Partial Agonist and Reuptake Inhibitor) mechanism[3]. The benzofuran moiety is critical for its high-affinity binding to both the serotonin transporter (SERT) and the 5-HT1A receptor.

Quantitative Pharmacological Data of Key Benzofuran Therapeutics

To benchmark the physicochemical and pharmacological properties of these agents, the following table summarizes their core metrics: